1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester
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Overview
Description
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a propanoic acid moiety, and a phenylmethyl group.
Preparation Methods
The synthesis of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 1H-Indole-3-propanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involved in cell signaling, inflammation, and apoptosis .
Comparison with Similar Compounds
1H-Indole-3-propanoic acid, 1-(phenylmethyl)-, methyl ester can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone with a longer carbon chain.
Indole-3-carboxaldehyde: A compound with an aldehyde group instead of an ester group.
These compounds share the indole ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
57901-09-4 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
methyl 3-(1-benzylindol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO2/c1-22-19(21)12-11-16-14-20(13-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,14H,11-13H2,1H3 |
InChI Key |
TWQCZDQEEPXOHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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